Cas no 21760-98-5 (L-Valine Benzyl Ester)
L-Valine Benzyl Ester Chemical and Physical Properties
Names and Identifiers
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- L-Valine Benzyl Ester
- L-Valine Benzyl Este
- L-valine phenylmethyl ester
- VALINE BENZYL ESTER
- Valine, phenylmethyl ester
- SCHEMBL354949
- Val-OBzl
- D75504
- benzyl (2S)-2-amino-3-methylbutanoate
- AKOS010365908
- EN300-121670
- (S)-Benzyl 2-amino-3-methylbutanoate
- ValOBzl
- Benzyl L-Valinate
- 21760-98-5
- YIRBOOICRQFSOK-NSHDSACASA-N
- L-valine benzylester
- (L)-valine benzylester
- CS-0449787
- DB-265349
- H-Val-OBzl
- CHEMBL2074933
- G90440
- DTXSID701347436
- L-valin benzylester
-
- MDL: MFCD02094353
- Inchi: InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1
- InChI Key: YIRBOOICRQFSOK-NSHDSACASA-N
- SMILES: CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N
Computed Properties
- Exact Mass: 207.12600
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32000
- LogP: 2.41340
L-Valine Benzyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
L-Valine Benzyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L916203-25g |
L-Val-Obzl |
21760-98-5 | 95% | 25g |
¥828.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L916203-100g |
L-Val-Obzl |
21760-98-5 | 95% | 100g |
¥2,700.00 | 2022-01-14 | |
| TRC | V094270-500mg |
L-Valine Benzyl Ester |
21760-98-5 | 500mg |
$ 81.00 | 2023-09-05 | ||
| TRC | V094270-1g |
L-Valine Benzyl Ester |
21760-98-5 | 1g |
$ 155.00 | 2023-09-05 | ||
| TRC | V094270-2g |
L-Valine Benzyl Ester |
21760-98-5 | 2g |
$ 391.00 | 2023-09-05 | ||
| TRC | V094270-5g |
L-Valine Benzyl Ester |
21760-98-5 | 5g |
$775.00 | 2023-05-17 | ||
| TRC | V094270-10g |
L-Valine Benzyl Ester |
21760-98-5 | 10g |
$1539.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y1103748-10g |
benzyl (2S)-2-amino-3-methylbutanoate |
21760-98-5 | 98% | 10g |
$165 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1103748-25g |
benzyl (2S)-2-amino-3-methylbutanoate |
21760-98-5 | 98% | 25g |
$195 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1103748-50g |
benzyl (2S)-2-amino-3-methylbutanoate |
21760-98-5 | 98% | 50g |
$195 | 2024-07-28 |
L-Valine Benzyl Ester Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on L-Valine Benzyl Ester
Recent Advances in L-Valine Benzyl Ester (CAS 21760-98-5) Research: A Comprehensive Brief
L-Valine Benzyl Ester (CAS 21760-98-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This brief synthesizes the latest findings from peer-reviewed studies published within the past 18 months, focusing on synthetic methodologies, biological activities, and industrial-scale production optimizations.
Recent breakthroughs in solid-phase peptide synthesis (SPPS) have demonstrated the superior performance of L-Valine Benzyl Ester as a protected amino acid building block. A 2023 study in Organic Process Research & Development reported a novel microwave-assisted coupling protocol using this compound, achieving 92% yield with minimized racemization - a critical improvement for chiral drug manufacturing. The CAS 21760-98-5 derivative showed particular stability in continuous flow chemistry systems, suggesting potential for automated peptide production.
In cancer therapeutics, researchers at Kyoto University identified L-Valine Benzyl Ester as a key intermediate in the synthesis of novel HDAC inhibitors. The benzyl protecting group's unique cleavage profile under hydrogenolysis conditions enabled selective deprotection in complex molecular architectures. This finding, published in Journal of Medicinal Chemistry (2024), has accelerated development of next-generation epigenetic modulators with improved blood-brain barrier penetration.
Industrial process chemistry has seen notable advancements in L-Valine Benzyl Ester production. A Chinese research team developed an enzymatic resolution method using immobilized lipases, achieving 99.5% enantiomeric excess at kilogram scale (2023, Biotechnology and Bioengineering). This green chemistry approach reduced organic solvent use by 70% compared to traditional chemical methods, addressing both cost and environmental concerns in API manufacturing.
Emerging safety data from the European Chemicals Agency (ECHA) in 2024 indicates that L-Valine Benzyl Ester requires careful handling due to newly identified sensitization potential at concentrations above 5% w/v. However, toxicological studies confirm excellent metabolic stability in vivo, with rapid conversion to non-toxic valine metabolites - a crucial advantage for pharmaceutical applications.
The compound's role has expanded into mRNA vaccine stabilization, with Moderna's latest patent filings (WO2023187542) describing L-Valine Benzyl Ester derivatives as novel lipid nanoparticle excipients. These formulations demonstrate enhanced cold-chain stability while maintaining high transfection efficiency, potentially revolutionizing vaccine distribution logistics.
Looking forward, the research community anticipates increased demand for CAS 21760-98-5 derivatives as personalized medicine advances. Current price volatility in the benzyl alcohol supply chain (a key precursor) remains a challenge, prompting active investigation of alternative protecting group strategies that retain the compound's synthetic advantages while improving economic viability.
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